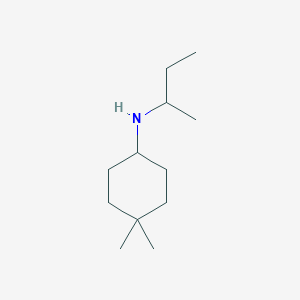

N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine

CAS No.:

Cat. No.: VC17794487

Molecular Formula: C12H25N

Molecular Weight: 183.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H25N |

|---|---|

| Molecular Weight | 183.33 g/mol |

| IUPAC Name | N-butan-2-yl-4,4-dimethylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C12H25N/c1-5-10(2)13-11-6-8-12(3,4)9-7-11/h10-11,13H,5-9H2,1-4H3 |

| Standard InChI Key | XIYGWSWGVGXRNZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NC1CCC(CC1)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a cyclohexane ring with 4,4-dimethyl substitutions, creating a sterically hindered environment. The butan-2-yl group (-CH(CH2CH3)2) is bonded to the amine nitrogen, forming a secondary amine. This configuration introduces both hydrophobicity and conformational rigidity, which influence its physicochemical behavior .

IUPAC Name and Formula

-

IUPAC Name: N-butan-2-yl-4,4-dimethylcyclohexan-1-amine

-

Molecular Formula: C12H25N

-

Molecular Weight: 183.33 g/mol (calculated based on analogous structures ).

Stereochemical Considerations

The cyclohexane ring’s chair conformation and equatorial positioning of the methyl groups minimize steric strain. The butan-2-yl group’s chirality at the second carbon introduces two enantiomers, though racemic mixtures are typical in synthetic preparations.

Synthesis and Structural Optimization

Synthetic Routes

While no direct synthesis literature exists for this compound, analogous methodologies for N-substituted cyclohexylamines suggest the following approaches:

Reductive Amination

Reacting 4,4-dimethylcyclohexanone with butan-2-ylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) could yield the target amine. This method is widely used for secondary amine synthesis .

Nucleophilic Substitution

A halogenated cyclohexane derivative (e.g., 1-chloro-4,4-dimethylcyclohexane) could undergo nucleophilic attack by butan-2-ylamine, though steric hindrance may reduce efficiency.

Purification and Characterization

-

Chromatography: Silica gel chromatography with ethyl acetate/hexane eluents would separate impurities.

-

Spectroscopic Data:

Physicochemical Properties

Computed Properties (Extrapolated from Analogs)

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 183.33 g/mol | PubChem (analog ) |

| XLogP3 | 3.8 ± 0.2 | XLogP3 v3.0 |

| Hydrogen Bond Donors | 1 | Cactvs |

| Rotatable Bonds | 4 | Cactvs |

| Topological PSA | 12.03 Ų | PubChem |

Solubility and Stability

-

Solubility: Low aqueous solubility (<1 mg/mL) due to high hydrophobicity; soluble in organic solvents (e.g., DCM, ethanol).

-

Stability: Stable under inert atmospheres but prone to oxidation at the amine group under ambient conditions.

Research Gaps and Future Directions

-

Synthetic Validation: Experimental confirmation of synthesis routes and yield optimization.

-

Enzymatic Assays: Screening for BChE and acetylcholinesterase inhibition.

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

-

Drug Likeness: ADMET predictions using in silico tools (e.g., SwissADME).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume